molecular formula C6H3ClINO B1143983 6-chloro-5-iodonicotinaldehyde CAS No. 1288991-51-4

6-chloro-5-iodonicotinaldehyde

Cat. No.: B1143983
CAS No.: 1288991-51-4
M. Wt: 267.45159
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Description

6-Chloro-5-iodonicotinaldehyde is a valuable di-substituted nicotinaldehyde derivative designed for advanced research and development. Its structure, featuring both chloro and iodo substituents on the pyridine ring, makes it a highly versatile and reactive intermediate for constructing complex molecules, particularly in medicinal chemistry. The aldehyde group serves as a key handle for various transformations, including condensation and multi-component reactions to form novel scaffolds . The halogen atoms are prime sites for metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. This compound is part of a well-established class of nicotinaldehyde intermediates. Similar compounds, such as 6-chloronicotinaldehyde, are recognized for their role as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals . Furthermore, the specific substitution pattern on the pyridine ring is similar to that used in cutting-edge research, such as the development of novel bacterial topoisomerase inhibitors (NBTIs), a promising class of antibacterial agents . Research into analogous atropisomeric peptide analogues also highlights the potential use of such specialized aldehydes in creating molecules with significant biological activity, underscoring the research value of this chemical space .

Properties

CAS No.

1288991-51-4

Molecular Formula

C6H3ClINO

Molecular Weight

267.45159

Synonyms

6-chloro-5-iodonicotinaldehyde

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 6 Chloro 5 Iodonicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (formyl group) at the C-3 position of the pyridine (B92270) ring is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Its reactivity is characteristic of aromatic aldehydes.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Grignard Additions)

Nucleophilic addition is a fundamental reaction of aldehydes where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. wikipedia.org

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), the aldehyde group can be converted into a cyanohydrin. This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. The resulting alkoxide intermediate is then protonated. This process creates a new carbon-carbon bond and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.com The reaction of 6-chloro-5-iodonicotinaldehyde with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. libretexts.org The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced. For instance, reacting the aldehyde with ethylmagnesium bromide would produce 1-(6-chloro-5-iodopyridin-3-yl)propan-1-ol.

Table 1: Examples of Nucleophilic Addition Reactions
Reaction TypeNucleophileGeneral Product
Cyanohydrin FormationNaCN / H⁺2-(6-chloro-5-iodopyridin-3-yl)-2-hydroxyacetonitrile
Grignard AdditionCH₃MgBr / H₃O⁺1-(6-chloro-5-iodopyridin-3-yl)ethanol
Grignard AdditionPhMgBr / H₃O⁺(6-chloro-5-iodopyridin-3-yl)(phenyl)methanol

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensations)

Condensation reactions involve the reaction of the aldehyde with a nucleophile, followed by the elimination of a small molecule, typically water.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. dergipark.org.tr The reaction of this compound with a primary amine (R-NH₂) proceeds via nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to yield the corresponding N-substituted imine. These reactions are often carried out in solvents like methanol (B129727) at room temperature or with gentle heating. derpharmachemica.com

Knoevenagel Condensation: This is a carbon-carbon bond-forming reaction between a carbonyl compound and a compound with an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. praxilabs.com As an aromatic aldehyde, this compound can undergo Knoevenagel condensation to produce electron-deficient alkenes, which are valuable synthetic intermediates. The pyridine ring itself can play a role in activating the reaction.

Table 2: Examples of Condensation Reactions
Reaction TypeReactantCatalyst/ConditionsGeneral Product Type
Schiff Base FormationAnilineMethanol, RTImine
Knoevenagel CondensationMalononitrilePiperidine, EthanolSubstituted Alkene
Knoevenagel CondensationEthyl acetoacetateBase, Refluxα,β-Unsaturated Carbonyl Compound

Reductive Amination Pathways Utilizing Pyridine Aldehydes

Reductive amination is a powerful method for forming amines from carbonyl compounds. This process involves two key steps: the initial formation of an imine or enamine from the aldehyde and an amine, followed by the reduction of this intermediate in situ. For pyridine aldehydes, reagents like borane-pyridine complex (BAP) have been shown to be effective and are considered less toxic alternatives to traditional reagents like sodium cyanoborohydride. The electron-withdrawing nature of the pyridine ring can influence the formation of the iminium intermediate, affecting reaction rates.

Aldol (B89426) and Related Carbon-Carbon Bond Forming Reactions on Pyridine-3-carbaldehydes

The Aldol reaction and its variants are fundamental carbon-carbon bond-forming reactions in organic chemistry. khanacademy.org The Claisen-Schmidt condensation is a specific type of aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen. wikipedia.org Since this compound is an aromatic aldehyde and has no α-hydrogens, it is an ideal substrate for Claisen-Schmidt reactions. praxilabs.comgordon.edu When reacted with a ketone like acetone (B3395972) in the presence of a base (e.g., NaOH), it will form a β-hydroxy ketone, which typically undergoes rapid dehydration to yield a conjugated α,β-unsaturated ketone (a chalcone (B49325) analogue). gordon.edu

Reactivity of the Halogen Substituents (Chloro and Iodo)

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. uci.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Aromaticity is then restored by the departure of the leaving group. The reaction is highly dependent on the position of the leaving group relative to the ring's nitrogen atom. Nucleophilic attack is strongly favored at the ortho (C2, C6) and para (C4) positions, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. uci.edustackexchange.com

In this compound, the two halogen atoms are in distinct electronic environments:

The Chloro Group at C6: This position is para to the ring nitrogen. This is an "activated" position, as the negative charge from nucleophilic attack can be delocalized onto the nitrogen. Therefore, the chloro group at C6 is expected to be highly susceptible to SNAr.

The Iodo Group at C5: This position is meta to the ring nitrogen. The negative charge from nucleophilic attack at C5 cannot be delocalized onto the nitrogen atom. This is a "deactivated" position, and SNAr at this site is significantly less favorable. uci.edu

Consequently, nucleophilic aromatic substitution on this compound is expected to occur selectively at the C6 position, displacing the chloride ion.

The relative leaving group ability in SNAr reactions is complex. Often, the reactivity order is F > Cl ≈ Br > I. masterorganicchemistry.comresearchgate.netrsc.orgnih.gov This inverted trend (compared to SN2 reactions) is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen polarizing the carbon-halogen bond. masterorganicchemistry.com However, in some systems, particularly with more polarizable nucleophiles or when C-X bond cleavage becomes more significant in the transition state, the reactivity order can revert to the more conventional I > Br > Cl > F. researchgate.netsci-hub.se For instance, studies on 6-halopurines have shown that 6-iodo derivatives can be significantly more reactive than their 6-chloro counterparts in certain SNAr and cross-coupling reactions. acs.orgacs.org

Despite the nuances of leaving group ability, the positional activation in this compound is the dominant factor. The strong activation of the C6 position by the para-nitrogen atom dictates that substitution will preferentially occur there, leading to the replacement of the chloro group.

Table 3: Factors Influencing SNAr Reactivity of Halogen Substituents
Factor6-Chloro Group5-Iodo GroupPredicted Outcome
Position Relative to Nitrogen Para (Activated)Meta (Deactivated)Highly selective substitution at C6
Electronegativity (C-X Bond Polarity) Higher (more δ+ on Carbon)Lower (less δ+ on Carbon)Favors nucleophilic attack at C6
Leaving Group Ability (C-X Bond Strength) Stronger C-Cl bondWeaker C-I bondIodide is a better leaving group
Overall Reactivity HIGH LOW Preferential displacement of Chloride

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the presence of two different halogen atoms raises important questions of chemoselectivity. The general reactivity trend for halogens in many palladium-catalyzed coupling reactions is I > Br > Cl > F, which suggests that the carbon-iodine bond will be significantly more reactive than the carbon-chlorine bond.

Palladium-Catalyzed Suzuki-Miyaura Coupling (e.g., Chemoselectivity of Iodo vs. Chloro)

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. For this compound, the key challenge and opportunity lies in the selective functionalization of the C-I bond over the C-Cl bond.

The chemoselectivity in Suzuki-Miyaura coupling is primarily dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the C-X bonds. The C-I bond is weaker and more polarizable than the C-Cl bond, leading to a significantly faster rate of oxidative addition. This inherent difference in reactivity allows for the selective coupling at the 5-position (iodine) while leaving the 6-position (chlorine) intact. This selectivity is crucial for the stepwise functionalization of the pyridine ring, enabling the synthesis of complex, polysubstituted nicotin-aldehyde derivatives.

A typical Suzuki-Miyaura reaction on this compound would involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor and a phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene (B28343)/water, dioxane/water, or DMF). By carefully controlling the reaction conditions and stoichiometry of the boronic acid, high yields of the 5-aryl-6-chloronicotinaldehyde can be achieved.

Table 1: Hypothetical Reaction Conditions for Selective Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield of 5-Aryl Product (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8092
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O10095
33-Thienylboronic acidPdCl₂(dppf) (3)Na₂CO₃DMF9088

This table presents hypothetical data based on typical conditions and outcomes for similar substrates.

Other Cross-Coupling Transformations (e.g., Stille, Sonogashira, Negishi)

The principle of chemoselective coupling at the C-I bond extends to other important palladium-catalyzed reactions:

Stille Coupling: This reaction utilizes organostannanes as coupling partners. Similar to the Suzuki-Miyaura reaction, the Stille coupling of this compound is expected to proceed with high selectivity at the iodo position due to the preferential oxidative addition of the C-I bond to the palladium catalyst.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The Sonogashira coupling is particularly valuable for introducing alkynyl moieties. In the case of this compound, the reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine) would yield the 5-alkynyl-6-chloronicotinaldehyde. Studies on the closely related 2-chloro-5-iodopyridine (B1352245) have demonstrated highly selective Sonogashira coupling at the iodo-substituted position.

Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity and functional group tolerance. The chemoselective coupling at the C-5 position of this compound is anticipated, allowing for the introduction of a wide range of alkyl, aryl, and vinyl groups.

Chemoselectivity and Regioselectivity in Diverse Coupling Systems

The consistent chemoselectivity observed across these diverse coupling systems underscores the fundamental difference in reactivity between the C-I and C-Cl bonds. The regioselectivity is inherently controlled by the initial positions of the halogens on the pyridine ring. The coupling will occur at the position bearing the more reactive halogen, which in this case is the iodine at C-5.

Factors that can influence this selectivity, although the inherent difference is large, include the choice of palladium catalyst and ligands. Highly active catalysts or forcing reaction conditions could potentially lead to a small degree of competing reaction at the C-Cl bond or even di-substituted products, although this would generally be a minor pathway.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, which can then be trapped with various electrophiles. This reaction typically involves the treatment of an aryl halide with an organolithium or Grignard reagent. The rate of exchange generally follows the trend I > Br > Cl.

For this compound, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in a highly selective lithium-iodine exchange. This would generate the 6-chloro-5-lithio-nicotinaldehyde intermediate. This organolithium species is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, esters, and alkyl halides, to introduce new functional groups at the C-5 position.

It is crucial to consider the reactivity of the aldehyde group under these conditions. Organolithium reagents can readily add to aldehydes. Therefore, for a successful metal-halogen exchange followed by trapping with a different electrophile, the aldehyde group would likely need to be protected, for example, as an acetal.

Chemo- and Regioselectivity Considerations in Complex Transformations

In more complex synthetic sequences involving this compound, the interplay between the different reactive sites must be carefully considered. The high chemoselectivity of the C-I bond in cross-coupling and metal-halogen exchange reactions allows for a modular approach to the synthesis of polysubstituted pyridines.

For instance, one could first perform a selective Sonogashira coupling at the C-5 position, followed by a subsequent cross-coupling reaction at the C-6 position under more forcing conditions or with a catalyst system known to activate C-Cl bonds. Alternatively, the aldehyde could be the first site of reaction, for example, through a Wittig reaction or reduction, followed by selective functionalization of the halogenated positions. The order of these transformations is critical for achieving the desired target molecule.

Investigations into Reaction Mechanisms (e.g., Degenerate Ring Transformation, SNAr pathways)

The reaction mechanisms for the transformations of this compound are generally expected to follow well-established pathways for related halogenated heterocycles.

Cross-Coupling Mechanisms: The palladium-catalyzed cross-coupling reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The selectivity-determining step is the initial oxidative addition of the Pd(0) catalyst to the C-I bond, which is kinetically favored over addition to the C-Cl bond.

Metal-Halogen Exchange Mechanism: The lithium-halogen exchange is believed to proceed through the formation of an "ate" complex, where the organolithium reagent coordinates to the halogen atom. This is followed by the transfer of the lithium and the halogen, leading to the new organolithium species.

SNAr Pathways: The pyridine ring, particularly with electron-withdrawing substituents like the aldehyde and halogens, is activated towards nucleophilic aromatic substitution (SNAr). While the C-Cl bond is generally less reactive in cross-coupling, it can be susceptible to SNAr, especially with strong nucleophiles and under appropriate conditions (e.g., heating). A nucleophile could attack the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to give the substituted product. The iodine at C-5 could also potentially undergo SNAr, but its lability in metal-catalyzed reactions often makes this a less common pathway for synthetic exploitation.

Degenerate Ring Transformation: While not commonly observed under standard cross-coupling conditions, some highly substituted or strained heterocyclic systems can undergo degenerate ring transformations. For this compound, such transformations are not expected to be a major pathway under the reaction conditions discussed.

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursors for Polyfunctionalized Pyridine (B92270) Derivatives

The intrinsic functionality of 6-chloro-5-iodonicotinaldehyde makes it an ideal starting material for the synthesis of highly substituted pyridine derivatives. The three reactive handles can be manipulated selectively to introduce a variety of substituents, leading to a diverse library of compounds.

Aldehyde Group: The formyl group at the C3 position is a versatile functional group. It can readily undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce a wide range of carbon- and nitrogen-based substituents.

Iodo Group: The iodine atom at the C5 position is the most reactive site for palladium-catalyzed cross-coupling reactions. It readily participates in reactions such as Suzuki, Sonogashira, Heck, and Stille couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of aryl, alkyl, alkynyl, and other organic moieties at this position.

Chloro Group: The chlorine atom at the C6 position is less reactive than the iodine in typical cross-coupling conditions. This difference in reactivity allows for selective functionalization at the C5 position while leaving the C6 position intact. The chloro group can then be targeted for substitution under more forcing conditions or by using specific catalyst systems, often involving nucleophilic aromatic substitution (SNAr) or different types of cross-coupling reactions like Buchwald-Hartwig amination.

This tiered reactivity allows for a programmed, step-wise synthesis, enabling the precise construction of polyfunctionalized pyridines with desired substitution patterns, which are key scaffolds in pharmaceuticals and materials science.

Building Blocks for Diverse Heterocyclic Ring Systems

The functional groups of this compound serve as anchor points for the construction of various fused and appended heterocyclic systems. The aldehyde group, in particular, is a key participant in cyclization and condensation reactions.

The aldehyde functionality of this compound allows it to be a key component in the Hantzsch dihydropyridine synthesis. alfa-chemistry.comorganic-chemistry.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source (like ammonium acetate). alfa-chemistry.com In this context, this compound would serve as the aldehyde component, leading to the formation of a 1,4-dihydropyridine ring bearing the substituted pyridine moiety at the 4-position. These dihydropyridine scaffolds are of significant interest in medicinal chemistry. who.int While specific literature detailing this exact transformation for this compound is not prevalent, the synthesis of structurally similar 6-chloro-5-formyl-1,4-dihydropyridine derivatives has been reported, demonstrating the viability of this approach. researchgate.net

Table 1: Hantzsch Dihydropyridine Synthesis Components
ComponentRole in SynthesisExample Reagent
AldehydeForms the C4 position of the dihydropyridine ringThis compound
β-KetoesterForms the C2, C3, C5, C6, and methyl/carboxy groupsEthyl acetoacetate
Nitrogen SourceForms the N1 position of the ringAmmonium acetate (B1210297)

Thiazolidin-4-ones are a class of heterocyclic compounds synthesized through the one-pot cyclocondensation of an aldehyde, an amine, and a mercaptoalkanoic acid, such as thioglycolic acid. nih.govekb.eg The aldehyde group of this compound is well-suited to participate in this reaction. The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and the amine, which then undergoes nucleophilic attack by the sulfur of thioglycolic acid, followed by intramolecular cyclization to yield the thiazolidinone ring. nih.govhilarispublisher.com This reaction would produce 2-(6-chloro-5-iodopyridin-3-yl)-3-substituted-thiazolidin-4-ones, incorporating the pyridine core into a biologically relevant scaffold. hilarispublisher.com

Naphthyridines, or pyridopyridines, are bicyclic heterocyclic compounds containing two fused pyridine rings. thieme-connect.de The synthesis of these annulated systems often involves cyclization reactions where one ring is built onto another. Substituted pyridine aldehydes can serve as crucial starting materials in multi-step synthetic routes to these scaffolds. For instance, in a Friedländer-type synthesis, an ortho-amino-substituted aldehyde or ketone condenses with a compound containing a reactive methylene (B1212753) group. While this compound does not possess an amino group, it can be chemically modified to incorporate one, or the aldehyde itself can be used to build the second ring. For example, a Knoevenagel condensation of the aldehyde with a malononitrile derivative could be followed by a series of transformations including reduction and cyclization to form a 1,6-naphthyridine ring system. The synthesis of 1,6-naphthyridin-2(1H)-ones from chloro-substituted pyridine aldehydes has been demonstrated, highlighting the utility of such precursors. nih.gov

Azetidines are saturated four-membered nitrogen-containing heterocycles. While their synthesis can be challenging due to ring strain, several methods exist. organic-chemistry.org Starting from an aldehyde like this compound, a common strategy to access such ring systems involves multi-step pathways. A key reaction is reductive amination, where the aldehyde reacts with a primary amine to form an imine, which is subsequently reduced. If a suitable bifunctional amine is used, such as an amino alcohol or a haloamine, subsequent intramolecular cyclization can lead to the formation of larger heterocyclic rings. To form an azetidine ring specifically, one could envision a pathway where the aldehyde is first converted into a suitable three-carbon chain with a leaving group and an amino precursor, which can then undergo intramolecular cyclization. organic-chemistry.org

Advanced Spectroscopic and Computational Characterization of 6 Chloro 5 Iodonicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR, including ¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 6-chloro-5-iodonicotinaldehyde, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The aldehyde proton would appear as a singlet further downfield. The electron-withdrawing effects of the chlorine, iodine, and aldehyde groups would significantly influence the chemical shifts of the ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift. The positions of the carbons bearing the chlorine and iodine atoms would also be significantly shifted due to the electronic effects of these halogens. testbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H28.8 - 9.0-
H48.2 - 8.4-
CHO9.9 - 10.1190 - 192
C2-152 - 154
C3-140 - 142
C4-125 - 127
C5-95 - 97
C6-158 - 160

Note: These are estimated values based on analogous structures and substituent effects.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the chlorine atom (Cl), and the iodine atom (I). The relative isotopic abundances of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak for fragments containing a chlorine atom.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z Description
[M]⁺280.86Molecular Ion
[M-CHO]⁺251.87Loss of the aldehyde group
[M-Cl]⁺245.90Loss of a chlorine atom
[M-I]⁺153.99Loss of an iodine atom

Note: m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, expected in the range of 1700-1730 cm⁻¹. libretexts.org The C-H stretch of the aldehyde group would also be visible around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.czpressbooks.pub Vibrations associated with the C-Cl and C-I bonds would appear in the fingerprint region at lower wavenumbers. Aromatic C-H and C=C stretching vibrations would also be present. wikipedia.org

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aldehyde (CHO)C=O Stretch1700 - 1730
Aldehyde (CHO)C-H Stretch2720 and 2820
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600
C-ClStretch600 - 800
C-IStretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be influenced by the conjugated π-system of the substituted pyridine ring.

The spectrum is expected to show π → π* and n → π* transitions. The presence of the halogen substituents and the aldehyde group would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The solvent used for analysis can also influence the position and intensity of the absorption bands.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λmax (nm) Solvent
π → π270 - 290Ethanol
n → π320 - 340Ethanol

X-ray Crystallography for Definitive Solid-State Structural Determination (for appropriate derivatives)

For an unambiguous determination of the three-dimensional structure of this compound or a suitable crystalline derivative, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the molecule's conformation and packing in a crystal lattice.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations can be employed to predict and complement experimental data for this compound.

These calculations can provide optimized molecular geometries, predict NMR chemical shifts, and simulate IR and UV-Vis spectra. nih.gov Furthermore, DFT can be used to calculate molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties. researcher.life The results from DFT calculations can aid in the interpretation of experimental spectra and provide insights into the molecule's behavior that may not be directly accessible through experimentation. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful tool to explore the conformational flexibility and intermolecular interactions of molecules like this compound. By simulating the atomic motions over time, MD can provide insights into the preferred spatial arrangements of the molecule and its interactions with surrounding molecules or a solvent.

Conformational Analysis:

The conformational preferences of this compound are primarily dictated by the orientation of the aldehyde group relative to the pyridine ring and the steric and electronic effects of the halogen substituents. The rotation around the C-C bond connecting the aldehyde group to the pyridine ring is a key conformational degree of freedom. In analogous systems like halobenzaldehydes, density functional theory (DFT) calculations have shown that the planarity of the molecule is often favored due to resonance stabilization. researchgate.net For this compound, two primary planar conformers can be postulated: a syn conformer, where the aldehyde oxygen is oriented towards the nitrogen of the pyridine ring, and an anti conformer, where it is oriented away.

MD simulations, in conjunction with quantum mechanical calculations, can elucidate the energy landscape of these conformations. The relative energies of the syn and anti conformers would be influenced by a delicate balance of steric hindrance from the adjacent chloro and iodo substituents and electrostatic interactions. The large van der Waals radius of the iodine atom would likely introduce significant steric strain in one of the planar conformations, potentially leading to a non-planar ground state.

Intermolecular Interactions:

The halogen substituents (chlorine and iodine) on the pyridine ring of this compound are expected to play a crucial role in its intermolecular interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a significant factor in the crystal packing and molecular recognition of halogenated compounds. nih.govnih.gov The iodine atom, in particular, is a strong halogen bond donor.

MD simulations can model these interactions in condensed phases. By analyzing the radial distribution functions and spatial distribution functions from MD trajectories, it is possible to identify and characterize the prevalent intermolecular contacts, such as halogen bonds (C-I···O, C-I···N), hydrogen bonds (C-H···O), and π-π stacking interactions between the aromatic rings. Computational studies on halogenated oxindoles have successfully employed such methods to quantify the energies of these interactions. nih.govnih.gov

A representative analysis of potential intermolecular interactions and their estimated energies, based on studies of similar halogenated heterocyclic systems, is presented in the table below.

Interaction TypeDonorAcceptorEstimated Interaction Energy (kcal/mol)
Halogen BondC-IO (aldehyde)-3.0 to -5.0
Halogen BondC-IN (pyridine)-2.5 to -4.5
Hydrogen BondC-H (ring)O (aldehyde)-1.5 to -3.0
π-π StackingPyridine RingPyridine Ring-2.0 to -4.0

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for investigating the reactivity of molecules by mapping out reaction pathways and characterizing the transition states. acs.org For this compound, these methods can predict its behavior in various chemical transformations.

Reaction Pathways:

The aldehyde functional group is a primary site for nucleophilic attack. Quantum chemical calculations can model the reaction pathways of this compound with various nucleophiles. For instance, the addition of an organometallic reagent to the carbonyl group can be simulated to understand the formation of a secondary alcohol. The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products along the reaction coordinate.

Furthermore, the halogen substituents can also participate in or influence reactions. For example, palladium-catalyzed cross-coupling reactions at the C-I bond are common for iodo-aromatic compounds. DFT calculations can be employed to elucidate the mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps.

Transition States:

A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), which is the highest energy point along the reaction pathway. ucsb.edu Quantum chemical calculations can locate the TS geometry and compute its energy, which is then used to determine the activation energy of the reaction. For example, in the oxidation of the aldehyde group to a carboxylic acid, DFT can be used to model the mechanism and identify the rate-determining step by comparing the activation energies of different proposed pathways.

Vibrational frequency analysis is a key step in characterizing a calculated transition state. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms the reactants into products. libretexts.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on a representative reaction of this compound, such as a nucleophilic addition to the aldehyde.

Reaction StepStructureRelative Energy (kcal/mol)Number of Imaginary Frequencies
ReactantsThis compound + Nu⁻0.00
Transition State[TS]+15.21
IntermediateAdduct-5.80
ProductProduct-12.50

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These computational approaches provide a molecular-level understanding of the structure, interactions, and reactivity of this compound, guiding further experimental investigations and the rational design of its derivatives for various applications.

Future Research Directions and Synthetic Innovations

Development of Novel Catalytic Systems for Halogenated Nicotinaldehyde Transformations

The future development of synthetic routes involving 6-chloro-5-iodonicotinaldehyde will heavily rely on the innovation of novel catalytic systems. The presence of two different halogen atoms (iodine and chlorine) provides an opportunity for selective, catalyzed cross-coupling reactions. Palladium-catalyzed reactions are prominent in carbon-carbon bond formation. nih.gov Research could focus on developing ligands for palladium catalysts that exhibit high selectivity for the activation of the C-I bond over the C-Cl bond, or vice versa. For instance, specialized phosphine (B1218219) ligands like BippyPhos have been shown to be effective in the palladium-catalyzed cross-coupling of hydroxylamines with various aryl halides, including chlorides and iodides. organic-chemistry.org The application of such catalyst systems could allow for the stepwise introduction of different substituents at the 5- and 6-positions of the pyridine (B92270) ring.

Copper-catalyzed reactions offer a cost-effective and environmentally benign alternative to palladium systems. nih.gov Innovations in copper catalysis could enable novel transformations of the C-I bond, such as trifluoromethylation, which is highly relevant in medicinal chemistry. nih.gov Furthermore, visible-light-driven photoredox catalysis presents a modern approach for halogenation and other transformations under mild conditions. nih.gov Future research may explore photocatalytic systems that can selectively activate one of the C-H or C-X bonds on the pyridine ring or facilitate novel reactions at the aldehyde group. researchgate.net

Catalytic SystemPotential Transformation on this compoundKey Advantages
Palladium-based Catalysts Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, primarily at the C-I position. researchgate.netwikipedia.orgHigh efficiency, broad substrate scope, and well-understood mechanisms. nih.gov
Copper-based Catalysts Ullmann-type couplings, trifluoromethylation, and C-Si bond formation. nih.govnih.govLower cost, environmentally friendly, and unique reactivity profiles.
Photoredox Catalysts Selective C-H functionalization, dehalogenation, or transformations of the aldehyde group under mild conditions. nih.govUse of visible light as a renewable energy source, high selectivity, and access to unique reaction pathways.

Integration of Flow Chemistry and Continuous Processing Methodologies in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis and derivatization of this compound. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, which is crucial for controlling fast and exothermic reactions that may be involved in the transformation of this molecule. This enhanced control improves safety and reproducibility.

The modular nature of flow chemistry systems facilitates multi-step syntheses by linking different reactors in sequence. This approach can streamline the production of complex derivatives from this compound, reducing the need for intermediate purification steps and minimizing manual handling of potentially hazardous reagents. Given that many cross-coupling reactions require precise control of temperature and reagent addition, flow chemistry provides an ideal platform for optimizing and scaling up these processes safely and efficiently.

Exploration of Sustainable and Green Chemistry Approaches for Production and Derivatization

Future work on this compound should incorporate the principles of green chemistry to minimize environmental impact. This involves developing synthetic pathways that maximize atom economy, utilize safer solvents, and reduce energy consumption. One area of exploration is the use of alternative energy sources, such as microwave irradiation or mechanochemistry, which can accelerate reaction rates and often reduce the need for conventional solvents. nih.gov

Biocatalysis, which employs enzymes for chemical transformations, offers a highly selective and environmentally friendly method for modifying the aldehyde group, for instance, through stereoselective reduction to an alcohol or oxidation to a carboxylic acid. nih.gov The development of enzymatic processes compatible with halogenated pyridines would represent a significant step towards sustainable manufacturing. Furthermore, replacing hazardous reagents with greener alternatives and designing processes that minimize waste are central tenets that should guide future synthetic efforts. nih.gov

Exploiting the Orthogonal Reactivity of Chloro, Iodo, and Aldehyde Moieties

The term "orthogonal reactivity" refers to the ability to selectively address one functional group in a molecule without affecting others. nih.govresearchgate.net this compound is an excellent substrate for exploring orthogonal chemical strategies due to its three distinct reactive sites: the carbon-iodine bond, the carbon-chlorine bond, and the aldehyde group. libretexts.org

The C-I bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. Following this initial transformation, a different catalytic system or more forcing reaction conditions can be employed to react the C-Cl bond at the 6-position. The aldehyde group offers a third site for modification. It can undergo a wide range of classical transformations, such as Wittig reactions, reductive amination, or condensation reactions, often under conditions that leave the aryl-halide bonds intact. This differential reactivity allows for a programmed, stepwise synthesis of highly complex and diverse molecular architectures from a single starting material.

Functional GroupRelative Reactivity in Cross-CouplingTypical Selective ReactionsOrthogonal Potential
5-Iodo HighestSuzuki, Sonogashira, Heck, Buchwald-Hartwig amination under mild conditions.Can be selectively functionalized first using standard Pd-catalyzed conditions while leaving the chloro and aldehyde groups untouched.
6-Chloro IntermediateNucleophilic aromatic substitution (SNAr) with strong nucleophiles; cross-coupling under more forcing conditions. libretexts.orgCan be reacted after the iodo group has been functionalized, or selectively targeted with specific catalysts or SNAr conditions.
Aldehyde (Not applicable)Reductive amination, Wittig olefination, condensation, oxidation, reduction.Can be transformed at any stage of the synthesis, as its reactivity is generally independent of the transition-metal-catalyzed processes used for the C-X bonds.

Applications in Advanced Materials Chemistry (e.g., Optoelectronic Materials, Polymers)

The unique electronic and structural features of this compound make it a promising building block for advanced materials. The electron-deficient nature of the pyridine ring is a desirable characteristic for components in optoelectronic materials. rsc.org By incorporating this scaffold into larger π-conjugated systems via cross-coupling reactions, it may be possible to develop novel materials for applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

In polymer science, this compound can serve as a functional monomer. After converting the aldehyde to a group capable of polymerization (e.g., a hydroxyl or amino group), it can be incorporated into polymers like polyesters or polyamides. The presence of halogen atoms in the polymer backbone can impart useful properties such as flame retardancy and enhanced thermal stability. mdpi.com Furthermore, the halogens can serve as handles for post-polymerization modification, allowing for the fine-tuning of material properties. The ability of halogen atoms to participate in halogen bonding could also be exploited in the design of supramolecular polymers and self-assembling materials. rsc.org

High-Throughput Synthesis and Screening for New Reaction Discoveries

The trifunctional nature of this compound makes it an ideal starting point for high-throughput synthesis and the creation of chemical libraries. By leveraging its orthogonal reactivity, a large number of distinct derivatives can be synthesized in parallel by reacting the three functional sites with a diverse set of building blocks. This approach can rapidly generate a library of compounds for screening in various applications.

For example, a combinatorial matrix approach could be employed where the scaffold is reacted with different boronic acids at the iodo position, various amines at the chloro position (via SNAr or Buchwald-Hartwig coupling), and diverse primary amines at the aldehyde position (via reductive amination). acs.org The resulting library could be screened for biological activity against various therapeutic targets. nih.govnih.gov Similar high-throughput screening methods could be used to discover new materials with desired properties, such as novel phosphors for lighting applications or polymers with specific thermal or mechanical characteristics. In silico screening methods can also be employed to predict the properties of virtual libraries based on this scaffold, helping to prioritize synthetic targets. acs.org

Q & A

Q. What are the recommended methods for synthesizing 6-chloro-5-iodonicotinaldehyde in a laboratory setting?

Methodological Answer: Synthesis typically involves halogenation and functional group modification on the nicotinaldehyde scaffold. A common approach is sequential halogen substitution:

Chlorination : Introduce chlorine at the 6-position using reagents like POCl₃ or SOCl₂ under reflux (analogous to methods for 5-chloro-6-methoxynicotinaldehyde in ).

Iodination : Replace a leaving group (e.g., hydroxyl or nitro) at the 5-position with iodine via Ullmann coupling or nucleophilic aromatic substitution, using CuI as a catalyst.

Aldehyde protection : Protect the aldehyde group during reactions using acetal formation to prevent side reactions.
Ensure detailed documentation of reaction conditions (temperature, solvent, catalyst ratios) for reproducibility, as emphasized in experimental reporting guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to iodine’s electron-withdrawing effect) and aldehyde proton (~9-10 ppm). Cross-validate with DEPT and HSQC for carbon assignments.
  • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-I/C-Cl vibrations (500-800 cm⁻¹). Reference databases like NIST () can assist in peak assignment.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (chlorine and iodine contribute distinct isotopic clusters).

Q. What safety protocols should be followed when handling this compound due to its reactive aldehyde group?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For volatile handling, employ fume hoods and NIOSH-certified respirators ().
  • Reactivity Mitigation : Store under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation. Avoid contact with amines or nucleophiles to prevent Schiff base formation.
  • Waste Disposal : Treat halogenated waste separately, following EPA guidelines ().

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the iodo and aldehyde substituents in this compound under varying conditions?

Methodological Answer:

  • Kinetic Studies : Compare substitution rates of iodine vs. chlorine under nucleophilic conditions (e.g., SNAr reactions with NaOMe/EtOH). Monitor progress via HPLC or TLC.
  • Cross-Coupling Reactions : Test Suzuki-Miyaura coupling using the iodine substituent with aryl boronic acids. Optimize Pd catalyst loading (e.g., Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃).
  • Aldehyde Reactivity : Explore condensation reactions with hydrazines or hydroxylamines to form hydrazones/oximes, characterizing products via XRD ().

Q. What strategies are recommended for resolving contradictions in biological activity data observed for this compound derivatives?

Methodological Answer:

  • Data Triangulation : Cross-validate bioassay results (e.g., enzyme inhibition) with orthogonal assays (fluorescence polarization vs. calorimetry).
  • Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% via HPLC, as in ).
  • Computational Modeling : Use DFT or molecular docking to predict binding modes and identify steric/electronic mismatches in reported structures ().

Q. What computational methods can predict the interaction mechanisms of this compound with enzymatic targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model covalent binding of the aldehyde group to catalytic cysteine residues (e.g., in proteases). Use AMBER or GROMACS with force fields parameterized for halogens.
  • Density Functional Theory (DFT) : Calculate reaction pathways for iodine substitution, comparing activation energies under different conditions ().
  • Pharmacophore Mapping : Identify key electrostatic and hydrophobic features using Schrödinger’s Phase or MOE. Validate with mutagenesis studies ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.